molecular formula C9H8O2 B1298547 4-methyl-2-benzofuran-1(3H)-one CAS No. 2211-83-8

4-methyl-2-benzofuran-1(3H)-one

Cat. No. B1298547
CAS RN: 2211-83-8
M. Wt: 148.16 g/mol
InChI Key: DGSGLUKYJOQJLL-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a class of organic compounds that have garnered significant interest due to their diverse range of biological activities and applications in various fields. The compound "4-methyl-2-benzofuran-1(3H)-one" is a specific type of benzofuran derivative that has been the subject of several studies, which have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile, leading to the formation of a benzofuran derivative through a Michael addition reaction under electro-decarboxylation conditions . Another method includes the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran scaffolds containing a quaternary center . Additionally, functionalized benzofuran scaffolds have been synthesized through a multi-step reaction starting from o-alkyl derivatives of salicyaldehyde, followed by Claisen–Schmidt condensation and coupling reactions .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which can be substituted with various functional groups. The crystal structure of these compounds often exhibits intermolecular interactions such as hydrogen bonds, π-π stacking, and C-H...π interactions, which can influence the overall stability and properties of the molecules 10. For instance, the crystal structure of 3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran shows the 4-fluorophenyl group almost perpendicular to the benzofuran plane, indicating the influence of substituents on the molecular conformation .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions, which are often influenced by the substituents attached to the benzofuran core. The presence of reactive functional groups such as methylsulfinyl allows for further chemical modifications, as seen in the oxidation of methylsulfanyl derivatives to methylsulfinyl derivatives using 3-chloroperoxybenzoic acid 10. These reactions can be utilized to introduce new functional groups or to modify existing ones, thereby altering the chemical properties of the benzofuran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can influence the electron density of the benzofuran core, which in turn can affect its reactivity towards different reagents. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π interactions, can also play a role in determining the physical properties of these compounds 10.

Scientific Research Applications

1. Crystal Structure and Molecular Interactions

  • Research on related benzofuran derivatives, like the compound C16H15NO2, which includes a 2-benzofuran-1(3H)-one fragment, has provided insights into their crystal structures. These studies reveal how hydrogen-bond interactions and π–π stacking interactions play a role in their molecular arrangements. This is important for understanding the physical and chemical properties of these compounds (Salim et al., 2015).

2. Synthesis and Chemical Reactivity

  • Electrochemical studies have been conducted on similar benzofuran derivatives, which involve reactions like electro-decarboxylation to convert to other derivatives. These studies are crucial for developing new methods of synthesizing benzofuran-related compounds and understanding their reactivity (Moghaddam et al., 2006).
  • Copper-catalyzed radical cascades have been used to construct benzofuran-2(3H)-one scaffolds, demonstrating innovative approaches to synthesizing complex molecular structures from simpler compounds (Yu et al., 2019).

3. Potential in Drug Discovery

  • Certain benzofuran lignans, closely related to 4-methyl-2-benzofuran-1(3H)-one, have shown promise in inhibiting the growth of human cancer cells. These findings point towards the potential of benzofuran derivatives in the development of new anticancer drugs (Lee et al., 1998).

Future Directions

The future directions for research and applications of 4-methyl-2-benzofuran-1(3H)-one are not specified in the search results. Its use would likely depend on the specific research context and the properties of the compound .

properties

IUPAC Name

4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-3-2-4-7-8(6)5-11-9(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSGLUKYJOQJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348594
Record name 4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-benzofuran-1(3H)-one

CAS RN

2211-83-8
Record name 4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Martelli, L Testai, MC Breschi… - Expert Opinion on …, 2015 - Taylor & Francis
Introduction: Hypertension represents a substantial cardiovascular risk factor. Among anti-hypertensive drugs, diuretics play an important role. Nevertheless, they present adverse …
Number of citations: 11 www.tandfonline.com
HJ Kang, Y Jung, JH Kwon - Chemosphere, 2019 - Elsevier
Crude oil released into the environment contains many polycyclic aromatic hydrocarbons (PAHs). Alkylated PAHs are more abundant than unsubstituted PAHs and their toxicity is also …
Number of citations: 25 www.sciencedirect.com
M Kerboua, AA Monia, N Samba, L Silva, C Raposo… - Molecules, 2022 - mdpi.com
In this work, we carried out studies of the chemical composition of hexane, chloroform and ethanol extracts from two samples of the lichen Parmotrema hypoleucinum collected in Algeria…
Number of citations: 10 www.mdpi.com

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